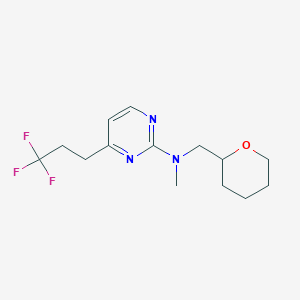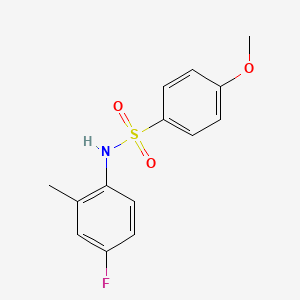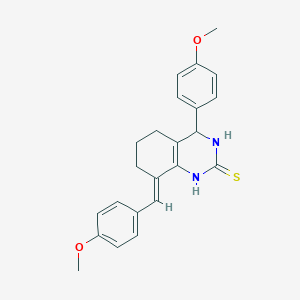![molecular formula C22H20N4O2S B5374741 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B5374741.png)
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide, also known as PMSF, is a chemical compound widely used in scientific research. It is a potent serine protease inhibitor that has been extensively studied for its biochemical and physiological effects.
作用機序
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide works by irreversibly binding to the active site of serine proteases, thus inhibiting their activity. It forms a covalent bond with the serine residue in the active site, which prevents the protease from cleaving its substrate. 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is highly specific for serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit blood coagulation, fibrinolysis, and platelet aggregation. 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide has also been shown to inhibit the activity of proteases involved in the breakdown of extracellular matrix proteins, which may have implications in cancer metastasis. Additionally, 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
The main advantage of using 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide in lab experiments is its high specificity for serine proteases. This makes it a useful tool for studying the activity of these enzymes in various biological processes. However, 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is not effective against all serine proteases and may have off-target effects. Additionally, 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is not stable in aqueous solutions and must be freshly prepared before each experiment.
将来の方向性
There are several future directions for research involving 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of serine proteases. Another area of research is the investigation of the role of serine proteases in cancer metastasis and the development of novel cancer therapies targeting these enzymes. Additionally, 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide may have potential applications in the treatment of blood clotting disorders and other diseases involving abnormal protease activity.
合成法
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 2-methyl-5-nitrobenzenesulfonamide with 2-methylphenylhydrazine to form 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide. The final product is obtained through the reduction of the nitro group using a reducing agent such as iron powder.
科学的研究の応用
2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is widely used in scientific research as a serine protease inhibitor. It is commonly used to inhibit the activity of proteases in protein purification, enzyme assays, and cell lysate preparations. 2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide is also used in studies involving blood coagulation, fibrinolysis, and platelet aggregation. It has been shown to inhibit the activity of trypsin, chymotrypsin, thrombin, and other serine proteases.
特性
IUPAC Name |
2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-14-7-3-6-10-19(14)24-22-18-9-5-4-8-17(18)21(25-26-22)16-12-11-15(2)20(13-16)29(23,27)28/h3-13H,1-2H3,(H,24,26)(H2,23,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIDRKCIJBWGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5374666.png)
![N-[2-(isobutyrylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B5374670.png)

![2-methoxy-5-{[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]carbonyl}phenol](/img/structure/B5374685.png)
![N-(4-isopropoxyphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5374689.png)

![5-[(2-methylphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5374704.png)
![4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid](/img/structure/B5374711.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374725.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5374736.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5374739.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5374747.png)

